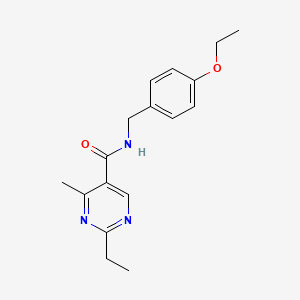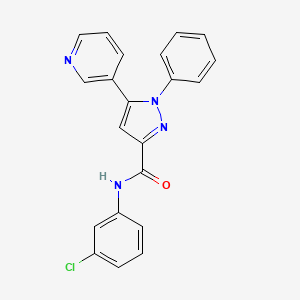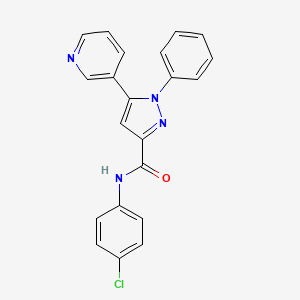
5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine family. It has been extensively studied for its potential applications in scientific research due to its unique properties.
作用機序
The mechanism of action of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is similar to other benzodiazepines. It enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABAA receptor. This results in increased inhibitory neurotransmission, leading to sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects
5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce anxiety and induce sedation in animal models. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The use of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in laboratory experiments has several advantages. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying GABAergic neurotransmission. It is also readily available and relatively inexpensive compared to other compounds with similar properties. However, 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
将来の方向性
There are several future directions for the study of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its effects on the immune system, as recent research has suggested that benzodiazepines may have immunomodulatory properties. Additionally, further research is needed to optimize the synthesis method of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one to improve its solubility and stability for use in various experiments.
Conclusion
In conclusion, 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound with potential applications in scientific research. Its unique properties have made it a reliable tool for studying GABAergic neurotransmission, and it has shown promise in the treatment of various psychiatric and neurological disorders. Further research is needed to optimize its synthesis method and investigate its potential use in new areas of study.
合成法
The synthesis of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves the condensation of o-toluidine and benzophenone in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then reduced using sodium borohydride to obtain the desired compound. This synthesis method has been optimized to produce high yields of pure 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.
科学的研究の応用
5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-anxiety, anti-convulsant, and sedative properties. It has also been investigated for its potential use in the treatment of insomnia, depression, and other psychiatric disorders. Additionally, 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
5-(2-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-2-3-7-13(12)17(21)19-11-10-16(20)18-14-8-4-5-9-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLCSWYODSBBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)
![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)

![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)
![1-[2,4-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7548246.png)
![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)
![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)




![1-(4-Methoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B7548275.png)

![N-(4-ethoxyphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548299.png)